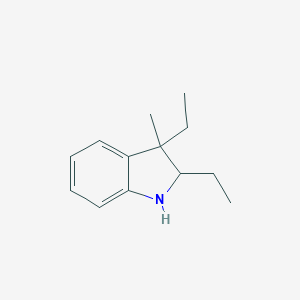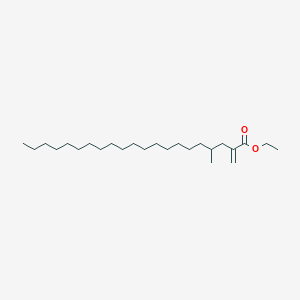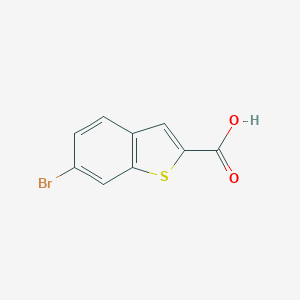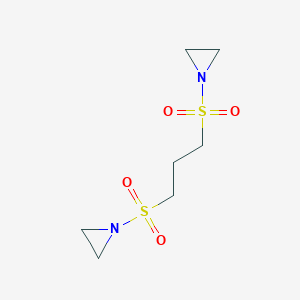
Propane, 1,3-bis(1-aziridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,3-bis(1-aziridinylsulfonyl)-, commonly known as BZ, is a chemical compound that has been extensively studied for its applications in scientific research. BZ is a potent chemical warfare agent that was developed in the 1950s by the United States military. Despite its potential for use as a weapon, BZ has also been used for its unique pharmacological effects. In
Wissenschaftliche Forschungsanwendungen
BZ has been extensively studied for its unique pharmacological effects. It has been shown to produce a range of physiological and behavioral effects in animals and humans. BZ has been used as a research tool to study the central nervous system, memory, and learning. It has also been used to study the effects of stress on the body and the immune system.
Wirkmechanismus
BZ works by blocking the action of acetylcholine, a neurotransmitter that plays a key role in the nervous system. This results in a range of physiological and behavioral effects, including hallucinations, confusion, and disorientation. BZ also affects the immune system, causing an increase in the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
BZ has a range of biochemical and physiological effects. It has been shown to increase the production of cytokines and other immune system molecules, leading to an inflammatory response. BZ also affects the central nervous system, causing hallucinations, confusion, and disorientation. It can also cause respiratory depression and other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BZ has several advantages as a research tool. It produces a range of physiological and behavioral effects that can be studied in animals and humans. BZ is also relatively easy to synthesize and can be administered in a variety of ways. However, BZ is a potent chemical warfare agent and must be handled with extreme caution. It is also highly toxic and can cause serious health effects if not handled properly.
Zukünftige Richtungen
There are several future directions for BZ research. One area of interest is the development of new drugs that target the acetylcholine system. Another area of interest is the study of the immune system effects of BZ and the development of new immunomodulatory drugs. Additionally, BZ may have applications in the treatment of certain neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, BZ is a complex organic compound that has been extensively studied for its unique pharmacological effects. BZ has a range of biochemical and physiological effects and has been used as a research tool to study the central nervous system, memory, and learning. While BZ has several advantages as a research tool, it is also highly toxic and must be handled with extreme caution. There are several future directions for BZ research, including the development of new drugs and the study of the immune system effects of BZ.
Synthesemethoden
BZ is a complex organic compound that can be synthesized using a multi-step process. The first step involves the reaction of sulfuric acid with ethylene oxide to produce ethylene sulfonic acid. This acid is then reacted with sodium azide to produce sodium azidoethanesulfonate. The final step involves the reaction of this compound with propane-1,3-sultone to produce BZ.
Eigenschaften
CAS-Nummer |
19218-16-7 |
|---|---|
Produktname |
Propane, 1,3-bis(1-aziridinylsulfonyl)- |
Molekularformel |
C7H14N2O4S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |
InChI |
InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |
InChI-Schlüssel |
AKWZGIZOGBOFFB-UHFFFAOYSA-N |
SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
Kanonische SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
Andere CAS-Nummern |
19218-16-7 |
Synonyme |
1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



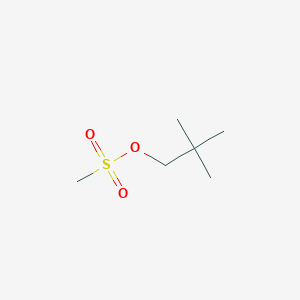
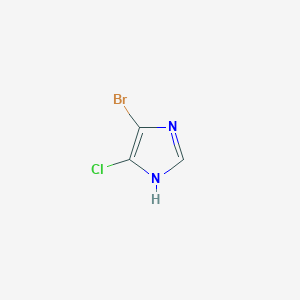

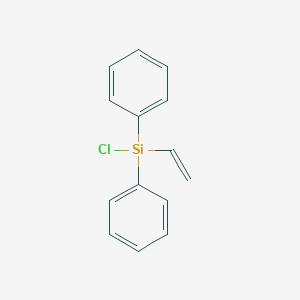
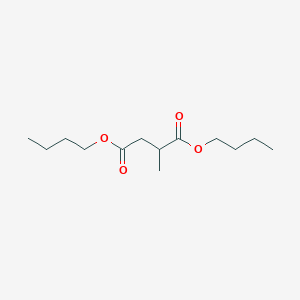
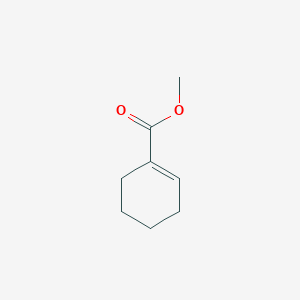
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)



